molecular formula C13H14ClN3O2 B11813719 Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11813719
M. Wt: 279.72 g/mol
InChI Key: PMUQYPJRWSYYAQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 5-chloro-2-methylphenyl substituent at the N1 position. The chloro and methyl groups on the phenyl ring contribute to its electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

ethyl 5-amino-1-(5-chloro-2-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H14ClN3O2/c1-3-19-13(18)10-7-16-17(12(10)15)11-6-9(14)5-4-8(11)2/h4-7H,3,15H2,1-2H3

InChI Key

PMUQYPJRWSYYAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Biological Activities

Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and other fields:

  • Antimicrobial Properties : Research indicates that pyrazole derivatives, including this compound, show significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in agriculture as a fungicide and bactericide.
  • Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties. Certain structural modifications have been shown to enhance its effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Pharmaceutical Development

This compound is being explored for its potential in drug formulations, particularly as:

  • Anti-inflammatory agents : Its ability to inhibit COX enzymes positions it as a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • Analgesic medications : The compound may offer pain relief with potentially fewer side effects compared to existing treatments.

Agricultural Chemistry

The compound serves as a key intermediate in the synthesis of agrochemicals:

  • Herbicides and Fungicides : Its antimicrobial properties make it suitable for developing crop protection agents that enhance yield while safeguarding plants against pests and diseases .

Material Science

Research indicates that this compound can be utilized in:

  • Polymer Development : It is being investigated for use in creating durable coatings and materials that resist environmental degradation, crucial for various industrial applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

StudyFindings
Iovu et al. (2003)Demonstrated fungicidal properties against various fungal strains, highlighting its agricultural potential.
Sivaramakarthikeyan et al. (2022)Reported significant inhibition of COX enzymes, suggesting its use as an anti-inflammatory agent comparable to diclofenac sodium.
Ming Li (2005)Found that related compounds exhibited plant growth regulation alongside fungicidal activity, indicating dual agricultural benefits.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Key Analogues :

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (): Substituent: 4-fluorophenyl. Properties: Melting point (153–154°C) is significantly lower than the target compound’s analogues, likely due to reduced steric bulk and weaker intermolecular forces compared to chloro-methyl groups. Synthesis: Commercially available (Kanto Reagents), indicating stable synthesis protocols.

Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate (): Substituent: 4-chloro-2-nitrophenyl. Single-crystal X-ray data (R factor = 0.034) confirm planar pyrazole geometry and precise bond lengths .

Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate (Compound 139b, ): Substituent: 2-(4-chlorophenyl)-2-hydroxyethyl. Properties: The hydroxyl group enables hydrogen bonding, reducing melting point (168–169°C) compared to non-polar substituents. Yield (75%) is lower than thiophene-based analogues, possibly due to steric challenges in synthesis .

Ethyl 5-amino-3-(methylthio)-1-(thiophene-2-carbonyl)-1H-pyrazole-4-carboxylate (Compound 14, ): Substituent: Thiophene-2-carbonyl and methylthio groups. Properties: High yield (96%) and melting point (>260°C) suggest robust synthetic routes and strong crystal packing. Sulfur atoms may enhance metabolic stability or electronic delocalization .

Biological Activity

Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate, also known by its CAS number 188116-07-6, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3O2C_{13}H_{14}ClN_{3}O_{2}. The structure features a pyrazole ring substituted with an amino group and a chloro-methylphenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H14ClN3O2C_{13}H_{14}ClN_{3}O_{2}
Molecular Weight283.72 g/mol
CAS Number188116-07-6
Chemical StructureStructure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

Summary of Antimicrobial Findings

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.250.30

These findings suggest that the compound not only inhibits bacterial growth but also exhibits bactericidal properties, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The compound demonstrated a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating moderate cytotoxicity.

Anticancer Efficacy Data

Cell LineGrowth Inhibition (%)
HepG254.25
HeLa38.44

The selectivity index suggests that the compound may have lower toxicity towards normal cells, which is advantageous for therapeutic applications .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The research emphasized that modifications at specific positions on the pyrazole ring significantly influenced biological activity. The introduction of bulky groups at the N1 position was found to enhance anticancer activity while maintaining low toxicity to normal cells .

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